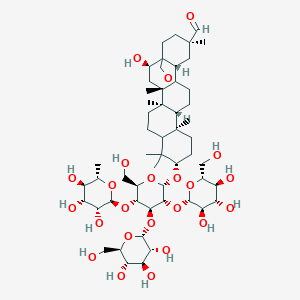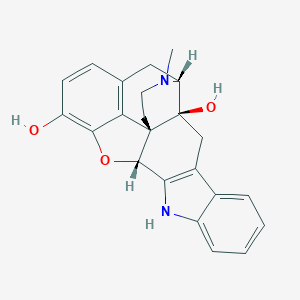
Oxymorphindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxymorphindole is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been studied extensively for its potential use in pain management and as a possible replacement for other opioids that have a higher risk of addiction and overdose. Oxymorphindole has also shown promise in treating other conditions such as depression and anxiety.
作用機序
Oxymorphindole works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces feelings of euphoria and relaxation. Oxymorphindole also affects other neurotransmitters in the brain, including dopamine and serotonin, which contribute to its mood-enhancing effects.
生化学的および生理学的効果
Oxymorphindole has several biochemical and physiological effects. It reduces the perception of pain, produces feelings of euphoria and relaxation, and can cause sedation and respiratory depression. Oxymorphindole also affects the gastrointestinal system, causing constipation and nausea.
実験室実験の利点と制限
Oxymorphindole has several advantages for use in lab experiments. It is a potent opioid analgesic that produces consistent results, making it a reliable tool for studying pain and pain pathways. However, its use is limited by its potential for abuse and addiction, which can make it difficult to obtain and use in certain settings.
将来の方向性
There are several future directions for research on oxymorphindole. One area of interest is its potential use in treating depression and anxiety. Another area of interest is its potential for use in combination with other drugs, such as non-opioid analgesics, to produce more effective pain relief with fewer side effects. Additionally, there is ongoing research into the development of new opioids that have a lower risk of addiction and overdose, and oxymorphindole may play a role in this area of research.
合成法
Oxymorphindole is synthesized through a complex chemical process that involves several steps. The starting material is thebaine, which is extracted from opium poppy plants. Thebaine is then converted into oxycodone, which is further modified to produce oxymorphone. Oxymorphone is then converted into oxymorphindole through a series of chemical reactions.
科学的研究の応用
Oxymorphindole has been studied extensively for its potential use in pain management. It has been shown to be effective in treating both acute and chronic pain, and has a lower risk of addiction and overdose compared to other opioids. Oxymorphindole has also been studied for its potential use in treating depression and anxiety.
特性
CAS番号 |
111469-88-6 |
|---|---|
製品名 |
Oxymorphindole |
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |
InChIキー |
YQNZUKAKYJMEFE-LMDOGRNLSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
正規SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
同義語 |
oxymorphindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



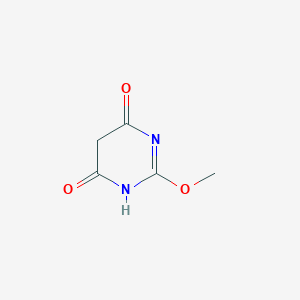
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
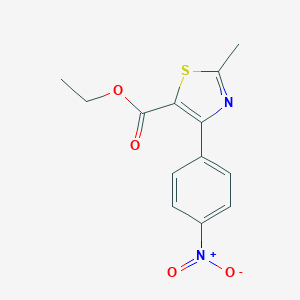
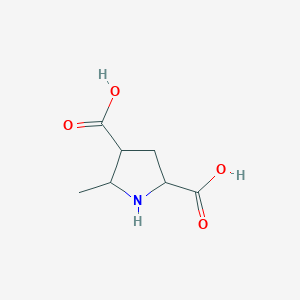
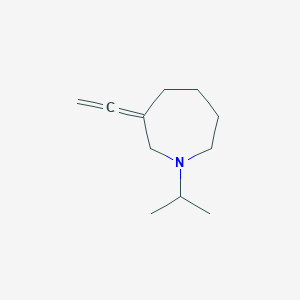
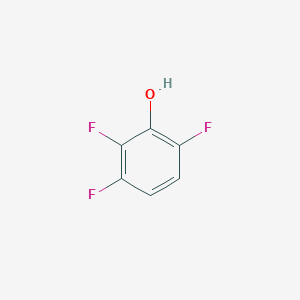
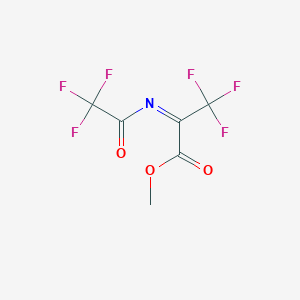
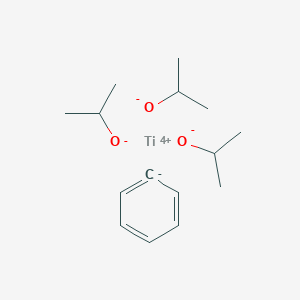
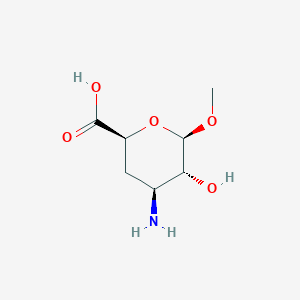
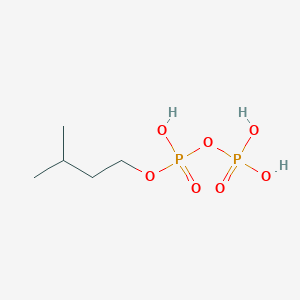
![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)
![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
